molecular formula C11H15NO2 B14665602 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one CAS No. 42592-32-5

6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14665602
CAS No.: 42592-32-5
M. Wt: 193.24 g/mol
InChI Key: CGPFKQYCOQWOQE-UHFFFAOYSA-N
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Description

6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a compound that belongs to the class of cyclohexa-2,4-dien-1-ones This compound is characterized by the presence of a hydroxypropylamino group attached to the cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-hydroxypropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.

Scientific Research Applications

6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxypropylamino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No.

42592-32-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[N-(2-hydroxypropyl)-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C11H15NO2/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14/h3-6,8,13-14H,7H2,1-2H3

InChI Key

CGPFKQYCOQWOQE-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C(C)C1=CC=CC=C1O)O

Origin of Product

United States

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